molecular formula C12H13FO3 B13132623 tert-Butyl2-(2-fluorophenyl)-2-oxoacetate

tert-Butyl2-(2-fluorophenyl)-2-oxoacetate

Cat. No.: B13132623
M. Wt: 224.23 g/mol
InChI Key: MVGNEESWWLCKEE-UHFFFAOYSA-N
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Description

tert-Butyl2-(2-fluorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(2-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-fluorophenylacetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-fluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl2-(2-fluorophenyl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl2-(2-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetate moiety can act as a reactive site for nucleophilic attack, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl2-(2-chlorophenyl)-2-oxoacetate
  • tert-Butyl2-(2-bromophenyl)-2-oxoacetate
  • tert-Butyl2-(2-methylphenyl)-2-oxoacetate

Uniqueness

tert-Butyl2-(2-fluorophenyl)-2-oxoacetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

tert-butyl 2-(2-fluorophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7H,1-3H3

InChI Key

MVGNEESWWLCKEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=CC=C1F

Origin of Product

United States

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